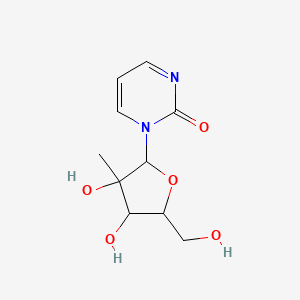

2'-C-beta-Methyl-4-deoxyuridine

Description

Historical Context of Nucleoside Analogue Development in Antiviral and Anticancer Therapeutics

The history of nucleoside analogues in medicine is rich and dates back to the mid-20th century. nih.gov These compounds function by interfering with the synthesis of nucleic acids (DNA or RNA) or by inducing apoptosis (programmed cell death). numberanalytics.commedchemexpress.com In rapidly replicating cells, such as cancer cells or virus-infected cells, this interference can halt proliferation or replication.

One of the earliest successes in this field was Cytarabine (ara-C), an arabinose-based nucleoside analogue, which was approved for clinical use in 1969. nih.gov Ara-C remains a critical treatment for various forms of leukemia, including myeloid leukemia and non-Hodgkin's lymphoma. nih.govnih.gov Another landmark discovery was Acyclovir (B1169), a potent and selective inhibitor of herpes simplex virus (HSV), which, due to its efficacy and safety profile, largely replaced older treatments like Vidarabine. nih.gov

The development of these and other analogues like Fluorouracil (5-FU) for various cancers established a powerful paradigm in drug development: small molecular modifications to the natural nucleoside scaffold can result in potent therapeutic agents. nih.govwikipedia.org This has driven continuous research into novel modifications of the sugar or base components of nucleosides to improve efficacy, selectivity, and overcome drug resistance. numberanalytics.comnih.gov

Rationale for 2'-C-Methyl Branching in Nucleoside Chemistry

The modification of the sugar moiety of a nucleoside is a key strategy for creating new therapeutic agents. Introducing a methyl group at the 2'-carbon position (2'-C-methyl branching) is a particularly significant modification that has been explored extensively. nih.govnih.gov

The rationale for this modification is multifaceted:

Conformational Restriction: The addition of a bulky methyl group at the 2'-position can lock the sugar ring into a specific conformation (pucker). This pre-organization can enhance binding to target enzymes, such as viral polymerases or reverse transcriptases. nih.gov For instance, alkylation at the 2'-position can favor the C3'-endo conformation, which is similar to that found in RNA, potentially enhancing activity against RNA viruses. nih.gov

Increased Nuclease Resistance: The 2'-C-methyl group can provide steric hindrance that protects the nucleoside analogue from degradation by cellular nucleases. This increases the metabolic stability and bioavailability of the compound.

Modulation of Biological Activity: The presence of the 2'-C-methyl group can profoundly influence the interaction of the nucleoside with viral or cellular enzymes. nih.gov For example, while the 2'-deoxy-2'-fluoro-2'-methyluridine analogue itself shows no antiviral activity in Hepatitis C virus (HCV) replicon assays, its triphosphate form is a potent inhibitor of the HCV NS5B polymerase. nih.gov This highlights that the modification is crucial for the activity of the metabolized form of the drug.

The success of this strategy is exemplified by Sofosbuvir, a blockbuster drug for the treatment of HCV, which is a prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine monophosphate. nih.govnih.gov

Overview of Academic Research Trajectories for 2'-C-beta-Methyl-4-deoxyuridine

While specific research focused solely on this compound is not extensively documented in publicly available literature, its research trajectory can be inferred from studies on closely related analogues. The compound combines two key structural motifs: the 2'-C-beta-methyl group and a 4'-deoxy modification.

Research into 2'-C-methylated nucleosides has yielded compounds with significant biological activity. For example, (2'S)-2'-Deoxy-2'-C-methylcytidine has demonstrated potent cytotoxicity against L1210 leukemia cells, comparable to the established anticancer drug Ara-C. researchgate.net Similarly, 2'-deoxy-2'-methylidenecytidine (DMDC) has shown effectiveness against various murine and human tumors, including some that are resistant to Ara-C. nih.gov

The 4'-deoxy modification is less common than modifications at the 2' or 3' positions but has been explored in the context of antiretroviral agents. Research on 4'-C-substituted-2'-deoxynucleosides has produced compounds with potent activity against HIV, including drug-resistant strains. nih.gov

Given these precedents, the academic research trajectory for this compound would likely involve:

Chemical Synthesis: Development of a stereoselective and efficient synthetic route to produce the molecule. This would likely build upon established methods for both 2'-C-methylation and 4'-deoxygenation of nucleoside precursors.

Biological Evaluation: Screening the compound for its potential as an antiviral (particularly against RNA viruses like HCV, Influenza, or Coronaviruses) and anticancer agent. medchemexpress.comnih.gov This would involve in vitro assays using viral replicons or cancer cell lines.

Mechanism of Action Studies: If promising activity is found, further research would focus on elucidating its mechanism of action, such as identifying the specific viral or cellular enzymes it inhibits and determining if it requires metabolic activation (phosphorylation) to become active.

The combination of the 2'-C-beta-methyl and 4'-deoxy modifications represents a unique point in chemical space for nucleoside analogues, and its exploration would be a logical step in the ongoing search for novel therapeutics.

Research Data on Related 2'-Modified Nucleoside Analogues

To illustrate the outcomes of research in this area, the following tables summarize the biological activities of related 2'-modified nucleoside analogues as reported in scientific literature.

Table 1: Anticancer Activity of 2'-Deoxy-2'-methylidenecytidine (DMDC) Data sourced from a study comparing DMDC with Ara-C. nih.gov

| Tumor Model | Sensitivity to DMDC | Sensitivity to Ara-C |

| P388 Murine Leukemia | Effective | More Potent |

| L1210 Murine Leukemia | Effective | More Potent |

| Colon 26 Murine Carcinoma | Effective | Less Sensitive/Refractory |

| M5076 Murine Reticulum Cell Sarcoma | Effective | Less Sensitive/Refractory |

| LX-1 Human Lung Cancer Xenograft | Effective | Less Sensitive/Refractory |

| SK-Mel-28 Human Melanoma Xenograft | Effective | Less Sensitive/Refractory |

Table 2: Cytotoxicity of C2'-Branched Arabinonucleosides Data from a study on the cytotoxic effects on mouse squamous cell (SCC) and human keratinocyte (HaCaT) cell lines. nih.gov

| Compound | Target Cell Line | Activity |

| 2'-Butylsulfanylmethyl Pyrimidine (B1678525) Nucleoside | SCC (Tumor) | Promising cytotoxicity at low µM concentrations |

| 2'-Acetylthiomethyl Pyrimidine Nucleoside | SCC (Tumor) | Promising cytotoxicity at low µM concentrations |

| 2'-Acetylthiomethyluridine Derivative | SCC (Tumor) | Induced significant functional and morphological changes |

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O5 |

|---|---|

Molecular Weight |

242.23 g/mol |

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C10H14N2O5/c1-10(16)7(14)6(5-13)17-8(10)12-4-2-3-11-9(12)15/h2-4,6-8,13-14,16H,5H2,1H3 |

InChI Key |

SMFRONCOXPTDQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C(OC1N2C=CC=NC2=O)CO)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 C Beta Methyl 4 Deoxyuridine and Analogues

Stereoselective Synthesis of the 2'-C-beta-Methyl-4-deoxyuridine Sugar Core

The construction of the modified furanose ring with the desired stereochemistry at the C-2' and C-4' positions is a critical phase in the total synthesis of this compound.

Routes from Chiral Precursors (e.g., Ribonolactone)

A common and effective strategy for the synthesis of the 2'-C-methylated sugar moiety begins with a readily available chiral starting material, such as D-ribonolactone or a derivative thereof. One documented approach for a related 2-C-methyl-4-thio-D-ribose initiates with 2-methyl-D-ribono-1,4-lactone. nih.gov This starting material can be derived from D-ribose through processes that establish the C-2 methyl group.

The synthesis of the 2'-C-methyl sugar core often involves several key transformations. For instance, starting from a protected ribofuranose, the 2'-hydroxyl group can be oxidized to a ketone. Subsequent nucleophilic addition of a methyl group, for example using a Grignard reagent like methylmagnesium bromide (MeMgBr) or an organoaluminum reagent, introduces the methyl substituent at the C-2' position. researchgate.net

Strategies for Stereochemical Control at C-2' and C-4'

Achieving the correct stereochemistry at both the C-2' and C-4' positions is paramount. The stereoselectivity of the methylation at C-2' can be influenced by the choice of reagent and the protecting groups on the sugar. The approach of the methyl nucleophile is often directed by the steric environment of the 2'-ketone intermediate. For the synthesis of 2'-C-beta-methyl-2'-deoxyguanosine, a related compound, two main strategies have been described. One begins with 1,3,5-tri-O-benzoyl-alpha-D-ribofuranose, and the other starts from guanosine (B1672433) itself, with both routes ultimately involving a 2'-radical deoxygenation to set the stereocenter. nih.gov

The introduction of the 4'-deoxy functionality typically occurs after the establishment of the 2'-C-methyl group. A powerful and widely used method for the deoxygenation of secondary alcohols is the Barton-McCombie reaction. libretexts.orgwikipedia.orgalfa-chemistry.com This two-step radical deoxygenation process involves the initial conversion of the 4'-hydroxyl group into a thiocarbonyl derivative, such as a xanthate or a thionocarbonate. libretexts.orgchemeurope.com Subsequent treatment with a radical initiator, like azobisisobutyronitrile (AIBN), and a hydrogen atom donor, classically tributyltin hydride (Bu3SnH), generates a radical at C-4', which then abstracts a hydrogen atom to yield the desired 4'-deoxy product. wikipedia.orgchemeurope.com While effective, the toxicity and difficulty in removing tin-based reagents have led to the development of alternative, less toxic hydrogen sources. alfa-chemistry.comjk-sci.com

Novel methods for generating 4'-carbon radicals are also being explored, which could provide alternative routes to 4'-deoxy and other 4'-substituted nucleosides. nih.gov

Glycosylation Chemistry for Nucleobase Attachment

Once the modified sugar moiety is synthesized and appropriately protected, the next crucial step is the stereoselective formation of the N-glycosidic bond to attach the uracil (B121893) base.

Stereoselective Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is a robust and widely employed method for the synthesis of nucleosides. researchgate.net This reaction typically involves the coupling of a silylated nucleobase (such as persilylated uracil) with an activated sugar derivative, often a per-acylated sugar, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.govresearchgate.net The stereochemical outcome of the glycosylation is often controlled by the participation of a neighboring group at the C-2' position of the sugar. However, in the case of 2'-deoxy sugars, including the 2'-C-methyl-4'-deoxyribose derivative, the absence of a C-2' participating group can lead to mixtures of α and β anomers.

To favor the formation of the desired β-anomer, reaction conditions can be optimized. For some substrates, the use of specific solvents can influence the stereoselectivity. For instance, in the synthesis of certain 2'-deoxynucleosides, a solvent that selectively precipitates the desired β-anomer can drive the equilibrium towards its formation, as the α-anomer remaining in solution can isomerize under the reaction conditions. researchgate.net However, for weakly reactive nucleobases, the choice of solvent can be critical, as some solvents like acetonitrile (B52724) can compete with the nucleobase in the reaction. nih.gov

Alternative Coupling Strategies

While Vorbrüggen glycosylation is prevalent, other methods can be employed for the formation of the N-glycosidic bond, particularly if the standard conditions prove inefficient or non-stereoselective. These can include the use of glycosyl halides (chlorides or bromides) or glycosyl phosphites as sugar donors. bris.ac.uk These methods often proceed through an SN2-type mechanism, which can provide excellent stereocontrol, leading to the formation of the β-glycoside. bris.ac.uk

Another approach involves the use of 4-thiofuranoid glycals, which upon reaction with an electrophile and a silylated nucleobase, can yield the β-nucleoside stereoselectively. nih.gov Although this method was demonstrated for 4'-thionucleosides, the underlying principles of stereocontrol could potentially be adapted for the synthesis of 4'-deoxy analogues.

Derivatization and Prodrug Synthetic Approaches

To enhance the therapeutic potential of nucleoside analogues like this compound, derivatization into prodrugs is a common strategy. Prodrugs are designed to improve properties such as cell permeability and metabolic stability, ultimately leading to more efficient delivery of the active form of the drug. acs.orgnih.govbaranlab.org

A prominent and successful prodrug strategy is the ProTide approach, which involves the formation of a phosphoramidate (B1195095) derivative at the 5'-hydroxyl group of the nucleoside. nih.govacs.org These phosphoramidate prodrugs can mask the charge of the phosphate (B84403) group, facilitating passage across cell membranes. Once inside the cell, they are designed to be enzymatically cleaved to release the 5'-monophosphate of the nucleoside, bypassing the often inefficient initial phosphorylation step catalyzed by cellular kinases. nih.govacs.org The synthesis of these phosphoramidate prodrugs typically involves the reaction of the protected nucleoside with a phosphorochloridate intermediate. acs.org

Other prodrug strategies may involve the esterification of the 5'-hydroxyl group with amino acids or other moieties to enhance solubility or targeting. acs.org The choice of prodrug moiety is critical and is often guided by the specific therapeutic application and the biological barriers that need to be overcome.

Phosphorylation Methodologies

The biological activity of nucleoside analogues is contingent upon their conversion to the corresponding 5'-mono-, di-, and triphosphate forms within the cell. This process is often a rate-limiting step. Consequently, both chemical and enzymatic methods for the phosphorylation of nucleosides are critical areas of research. umich.eduumich.edu

Chemical phosphorylation presents challenges due to the multiple reactive hydroxyl groups on the nucleoside, often requiring the use of protecting groups to achieve regioselectivity. umich.edu A common reagent for this transformation is phosphoryl chloride (POCl₃). nih.gov However, these methods can be complex and may lead to side reactions like depurination or phosphorylation of the nucleobase. umich.edu

Enzymatic phosphorylation offers a more direct and regioselective alternative. nih.gov Nucleoside kinases can catalyze the formation of the 5'-monophosphate. For instance, mutated acid phosphatases have been investigated for their ability to phosphorylate nucleosides using pyrophosphate as a phosphate donor, offering a potentially efficient route for large-scale production. nih.gov The transformation of nucleoside monophosphates to their di- and triphosphate derivatives can also be challenging, and a combination of chemical and enzymatic methods is often employed. umich.edu

Table 1: Comparison of Phosphorylation Methods

| Method | Advantages | Disadvantages | Key Reagents/Enzymes |

|---|---|---|---|

| Chemical | Scalable | Requires protecting groups, potential for side reactions | POCl₃, P(O)(OMe)₃ nih.govacs.org |

| Enzymatic | High regioselectivity, milder conditions | Enzyme availability and stability can be limiting | Nucleoside kinases, acid phosphatases nih.gov |

Phosphoramidate (ProTide) Prodrug Synthesis

To bypass the often inefficient initial phosphorylation step and improve cellular penetration, the phosphoramidate prodrug approach, known as ProTide technology, has been extensively developed. nih.govcardiff.ac.ukacs.orgnih.gov This strategy masks the negative charges of the monophosphate group with an aryl group and an amino acid ester, creating a neutral, lipophilic molecule that can more readily cross the cell membrane. nih.govnih.gov

Once inside the cell, the ProTide is enzymatically cleaved by esterases and other enzymes like HINT-1 (Histidine Triad Nucleotide-Binding Protein 1) to release the active nucleoside monophosphate. acs.org This approach has been successfully applied to a wide range of nucleoside analogues, significantly enhancing their antiviral and anticancer activities. cardiff.ac.uknih.govacs.org

The synthesis of phosphoramidate prodrugs typically involves the coupling of the nucleoside with a pre-formed phosphorylating agent. nih.gov A common method utilizes a phosphorylating agent which is then coupled to the 5'-hydroxyl group of the nucleoside in the presence of a suitable base, such as a Grignard reagent (e.g., t-BuMgCl) or N-methylimidazole (NMI). nih.gov The choice of the aryl group, amino acid, and its ester component can be varied to fine-tune the activity and metabolic stability of the resulting ProTide. researchgate.net For 2'-C-methyl nucleoside analogues, this approach has led to compounds with potencies many times greater than the parent nucleoside. acs.org

Table 2: Key Components of ProTide Prodrugs

| Component | Function | Common Examples |

|---|---|---|

| Aryl Group | Masks phosphate charge, influences enzymatic cleavage | Phenyl, Naphthyl nih.govcardiff.ac.uk |

| Amino Acid Ester | Masks phosphate charge, influences enzymatic cleavage and solubility | L-Alanine methyl ester, L-Alanine isopropyl ester nih.govresearchgate.net |

| Nucleoside Analogue | The parent drug to be delivered | this compound |

Other Chemical Prodrug Strategies (e.g., Acyloxybenzyl)

Beyond the ProTide approach, other prodrug strategies have been developed to enhance the delivery of nucleoside analogues. The acyloxybenzyl ester strategy is one such method used to mask phosphate groups. nih.govnih.gov

In this approach, the phosphate is esterified with an acyloxybenzyl group. Intracellularly, the ester linkage is hydrolyzed by cellular esterases, which triggers a rapid, spontaneous 1,6-elimination reaction. This releases the free phosphate, carbon dioxide, and a quinone methide by-product. nih.gov This strategy has been successfully employed to increase the cellular uptake of nucleoside di- and triphosphates. nih.gov The synthesis of these prodrugs involves the coupling of the nucleoside phosphate with the appropriate acyloxybenzyl halide. nih.gov

Isotope Labeling in Synthesis (e.g., Carbon-11)

Isotope labeling is a crucial tool for studying the pharmacokinetics and biodistribution of drug candidates using non-invasive imaging techniques like Positron Emission Tomography (PET). nih.gov Carbon-11 (¹¹C) is a commonly used positron-emitting radionuclide for labeling organic molecules due to its short half-life (approximately 20 minutes), which minimizes the radiation dose to the subject. nih.govsperlingprostatecenter.com

The synthesis of ¹¹C-labeled nucleoside analogues for PET imaging requires rapid and efficient radiochemical methods. nih.gov Typically, a precursor molecule is reacted with a simple ¹¹C-labeled reagent, such as [¹¹C]methyl iodide or [¹¹C]carbon dioxide. For a compound like this compound, labeling could potentially be achieved by introducing a ¹¹C-methyl group at a suitable position on the nucleobase or the sugar moiety. The radiolabeled tracer is then rapidly purified for injection. clinicaltrials.gov Such studies provide invaluable information on drug targeting and metabolism in vivo. nih.gov

Synthesis of Sulfur and Selenium Analogues

The replacement of the furanose ring oxygen with a sulfur or selenium atom is a key structural modification in nucleoside chemistry, leading to 4'-thionucleosides and 4'-selenonucleosides, respectively. nih.govacs.org This bioisosteric replacement can alter the sugar pucker conformation, metabolic stability, and ultimately the biological activity of the nucleoside analogue. nih.govacs.org

The synthesis of 4'-thionucleosides often involves the construction of a 4-thioribose sugar scaffold, which is then coupled with the desired nucleobase. tandfonline.comrsc.orgrsc.orgnih.gov One approach reported by Liotta and co-workers for the synthesis of 2'-C-methyl-4'-thionucleoside analogues starts from 2-C-methyl-ribonolactone. nih.govacs.org A key step involves the stereoinvertive introduction of sulfur by treating an epoxide intermediate with thiourea (B124793) to form a thiirane, which is subsequently opened and cyclized. nih.govacs.org The resulting 4'-thionucleoside can then be converted into its monophosphate prodrug form for biological evaluation. mdpi.comnih.gov

The synthesis of selenium-containing nucleosides presents similar challenges. nih.gov Methods have been developed for the introduction of selenium into the nucleobase or the sugar ring. google.comacs.orgnih.gov For instance, 2'-C-methyl-4'-selenopyrimidine nucleosides have been generated as potential antiviral agents. mdpi.com These synthetic routes open avenues to explore how the heavier chalcogens influence the pharmacological properties of this compound analogues. acs.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phosphoryl chloride |

| 2-C-methyl-ribonolactone |

| Thiourea |

| [¹¹C]methyl iodide |

| [¹¹C]carbon dioxide |

| 5-iodo-2′-deoxyuridine |

| Cytarabine |

| 3′-azidothymidine |

| Sofosbuvir |

| LY2334737 |

| Doxifluridine |

| 5-fluorouracil (B62378) |

| Adefovir |

| Valacyclovir |

| Valganciclovir |

| Cidofovir |

| Tenofovir alafenamide |

| 2'-deoxyuridine monophosphate (dUMP) |

| Thymidylate (dTMP) |

Molecular and Biochemical Mechanisms of Action

Interactions with Viral Polymerases

The primary target of 2'-C-beta-Methyl-4-deoxyuridine's active form is the viral polymerase, a crucial enzyme for the replication of the viral genome. Its interaction with this enzyme is multifaceted, leading to the potent inhibition of viral propagation.

Inhibition of RNA-Dependent RNA Polymerases (RdRp)

2'-C-methylated nucleosides, including the active triphosphate form of this compound, are recognized as a significant class of antiviral agents, particularly effective against positive-strand RNA viruses. nih.gov The triphosphate form of these nucleoside analogs acts as a potent inhibitor of the virally encoded RNA-dependent RNA polymerase (RdRp). nih.govnih.gov This enzyme is essential for replicating the viral RNA genome. The inhibition of RdRp by the triphosphate of 2'-C-methylated nucleosides has been demonstrated in various viral families, including Flaviviridae (like Hepatitis C virus, West Nile virus, and Dengue virus), Caliciviridae (like Norwalk virus), and Picornaviridae (like foot-and-mouth disease virus). nih.gov For instance, the triphosphate of the related compound, 2'-C-methylcytidine, has been shown to inhibit the RdRp of Hepatitis C virus (HCV) and norovirus. nih.govnih.gov

Substrate Mimicry and Chain Termination

The antiviral activity of this compound is contingent on its conversion to the active 5'-triphosphate form within the host cell. This triphosphate metabolite structurally mimics the natural nucleoside triphosphates that serve as the building blocks for RNA synthesis. Due to this resemblance, the viral RdRp enzyme mistakenly incorporates the analog into the growing RNA chain. nih.govnih.gov

Once incorporated, the presence of the 2'-C-methyl group on the ribose sugar sterically hinders the addition of the next incoming nucleoside triphosphate. This steric clash prevents the formation of the subsequent phosphodiester bond, effectively halting the elongation of the RNA strand. nih.gov This process, known as chain termination, is a critical mechanism by which 2'-C-methylated nucleosides, including the active form of this compound, disrupt viral replication. nih.gov Studies on poliovirus RdRp have shown that the incorporated 2'-C-methyl nucleotide prevents the enzyme from adopting the closed, active conformation necessary for catalysis. nih.gov

Selectivity over Host Polymerases

An important aspect of any antiviral agent is its selectivity for viral enzymes over host cellular polymerases to minimize toxicity. The triphosphate of 2'-C-methylated nucleosides generally exhibits a higher affinity for viral RdRp compared to human DNA and RNA polymerases.

However, the selectivity is not absolute. For example, the triphosphates of the related compounds 2'-C-methyladenosine and 2'-O-methylcytidine showed less than 20% inhibition of the activity of human DNA polymerases α, β, or γ at a concentration of 50 µM. In contrast, they demonstrated potent inhibition of HCV RNA polymerase with much lower IC50 values. This indicates a significant therapeutic window.

Nevertheless, some studies have shown that the triphosphate of 2'-C-methylcytidine can be recognized as a substrate by human mitochondrial RNA polymerase, which could be a potential source of off-target effects. nih.gov The table below summarizes the inhibitory activity of a related 2'-C-methylated nucleoside triphosphate against viral and human polymerases.

| Enzyme | Organism/Virus | Inhibitor | IC50 / % Inhibition |

|---|---|---|---|

| HCV NS5B RNA Polymerase | Hepatitis C Virus | 2'-C-methyladenosine triphosphate | 1.9 µM |

| HCV NS5B RNA Polymerase | Hepatitis C Virus | 2'-O-methylcytidine triphosphate | 3.8 µM |

| Human DNA Polymerase α | Human | 2'-C-methyladenosine triphosphate | <20% inhibition at 50 µM |

| Human DNA Polymerase β | Human | 2'-C-methyladenosine triphosphate | <20% inhibition at 50 µM |

| Human DNA Polymerase γ | Human | 2'-C-methyladenosine triphosphate | <20% inhibition at 50 µM |

| Human DNA Polymerase α | Human | 2'-O-methylcytidine triphosphate | <20% inhibition at 50 µM |

| Human DNA Polymerase β | Human | 2'-O-methylcytidine triphosphate | <20% inhibition at 50 µM |

| Human DNA Polymerase γ | Human | 2'-O-methylcytidine triphosphate | <20% inhibition at 50 µM |

Cellular Kinase Metabolism and Phosphorylation Pathways

For this compound to become an active inhibitor of viral polymerases, it must first undergo a series of metabolic activation steps within the host cell. This process is mediated by cellular kinases.

Initial Phosphorylation to Monophosphate

Upon entering the cell, this compound, a nucleoside analog, must be phosphorylated to its monophosphate form. This initial and rate-limiting step is catalyzed by cellular nucleoside kinases. For many 2'-C-methylated nucleosides, this conversion is a critical determinant of their antiviral potency. nih.govnih.gov The efficiency of this first phosphorylation step can vary depending on the specific nucleoside analog and the host cell type.

Subsequent Phosphorylation to Active Triphosphate

Following the formation of the monophosphate derivative, cellular kinases further phosphorylate it to the diphosphate (B83284) and finally to the active triphosphate form. nih.gov These subsequent phosphorylation steps are generally more efficient than the initial monophosphorylation. The resulting this compound triphosphate is the pharmacologically active molecule that can then compete with natural nucleoside triphosphates for incorporation by the viral RdRp, leading to the termination of viral RNA synthesis. nih.gov

Differential Substrate Specificity of Viral and Host Kinases

The activation of nucleoside analogs, including this compound, is a critical step for their therapeutic activity and is dependent on phosphorylation by cellular or viral kinases. The selective action of many antiviral nucleoside analogs stems from the differential substrate specificity of viral kinases compared to their host counterparts. wikipedia.orgebi.ac.uk Viral thymidine (B127349) kinases (TK), particularly from the Herpesviridae family, are known to have a broader substrate specificity than human cytosolic thymidine kinase (TK1). ebi.ac.ukmdpi.com This broader specificity allows them to phosphorylate a wider range of nucleoside analogs, including those with modifications at the 2' and 3' positions of the sugar moiety. wikipedia.orgnih.gov

For instance, some antiviral drugs like acyclovir (B1169) and ganciclovir (B1264) are prodrugs that are preferentially phosphorylated by viral TK, leading to their activation and subsequent inhibition of viral replication. wikipedia.org Human TK1, in contrast, is more stringent and does not efficiently phosphorylate these analogs. wikipedia.org While direct comparative studies on the phosphorylation of this compound by specific viral versus host kinases are not extensively detailed in the available literature, the principle of differential phosphorylation is a cornerstone of nucleoside analog therapy. The 2'-C-methyl modification in related nucleosides is a key feature that can confer selectivity for viral polymerases over host polymerases. nih.gov The initial phosphorylation by a kinase is the gateway to forming the active triphosphate, and thus, the efficiency of this first step by a viral kinase is a major determinant of antiviral potency. nih.govnih.gov Studies on related 2'-modified nucleosides show that human deoxycytidine kinase (dCK) and mitochondrial thymidine kinase (TK2) also have broad substrate specificities, but modifications at the 2' position can drastically affect their phosphorylation efficiency. nih.gov For example, TK2 is a poor substrate for sugar analogs with substituents other than a hydroxyl group at the 2' position. nih.gov

Interference with Nucleic Acid Synthesis and Replication

Inhibition of DNA Synthesis (for anticancer activity)

Nucleoside analogs are a cornerstone of cancer chemotherapy, primarily functioning by interfering with DNA synthesis and replication. nih.gov After conversion to their triphosphate forms, these analogs can act as competitive inhibitors of DNA polymerases or be incorporated into the growing DNA strand, leading to chain termination. nih.gov The anticancer activity of many pyrimidine (B1678525) and purine (B94841) nucleoside analogs is attributed to these mechanisms.

The introduction of a methyl group at the 2'-C-beta position of 4-deoxyuridine (B10755072) creates a molecule with the potential to disrupt DNA synthesis. While specific studies on the anticancer activity of this compound are limited, the mechanisms of related C-2' branched nucleosides offer significant insights. nih.gov For example, certain 2'-C-branched arabinonucleosides have demonstrated promising cytotoxicity against tumor cell lines with good selectivity. nih.gov The general mechanism for such anticancer nucleoside analogs involves several steps: cellular uptake, phosphorylation to the active triphosphate form, and subsequent interference with DNA replication. nih.gov This interference can lead to stalled replication forks, activation of DNA damage sensors, and ultimately, the induction of apoptosis in rapidly dividing cancer cells. nih.gov

Incorporation into Nucleic Acid Strands

A key mechanism of action for many nucleoside analogs is their incorporation into growing nucleic acid (DNA or RNA) chains. nih.gov Once phosphorylated to the triphosphate form, this compound triphosphate can be recognized by polymerases as a substrate. The presence of the methyl group at the 2' position, despite the presence of a 3'-hydroxyl group, can act as a nonobligate chain terminator. nih.govnih.gov

Studies on related 2'-C-methylated ribonucleosides have shown that after incorporation into a viral RNA chain by an RNA-dependent RNA polymerase (RdRp), the 2'-C-methyl group sterically hinders the proper alignment of the next incoming nucleotide. nih.govnih.gov This prevents the closure of the polymerase's active site, thereby blocking further nucleotide addition and terminating the extension of the nucleic acid chain. nih.govnih.gov While these studies focus on RNA viruses, a similar principle of steric hindrance could apply to DNA polymerases, leading to termination of DNA synthesis. The incorporation of modified nucleosides like 2'-deoxy-2'-α-F-2'-β-C-methyl pyrimidines into DNA or RNA duplexes has also been shown to cause significant thermal destabilization, which can affect the structure and function of the nucleic acid. nih.gov

Other Proposed Biochemical Modulations (e.g., Ribonucleotide Reductase Inhibition)

Ribonucleotide reductase (RR) is a critical enzyme responsible for the conversion of ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates, the precursors for DNA synthesis. mdpi.com As such, RR is a well-established target for anticancer and antiviral therapies. mdpi.comresearchgate.netnih.gov Several nucleoside analogs exert their therapeutic effects by inhibiting this enzyme.

Derivatives of 2'-C-methyladenosine have been identified as inhibitors of ribonucleotide reductase, leading to the depletion of intracellular deoxynucleotide pools and contributing to their antiproliferative activity. researchgate.netnih.gov The active form of these inhibitors is typically the diphosphate or triphosphate derivative. Given the structural similarity, it is plausible that this compound, after intracellular phosphorylation to its diphosphate form, could also act as an inhibitor of ribonucleotide reductase. This inhibition would lead to an imbalance in the deoxynucleotide pool, disrupting DNA replication and repair, and ultimately contributing to the compound's cytotoxic effects.

Pathways Leading to Apoptosis Induction in Cellular Models

The ultimate fate of a cancer cell treated with an effective chemotherapeutic agent is often apoptosis, or programmed cell death. Nucleoside analogs are known to induce apoptosis through various signaling pathways. nih.gov The disruption of DNA synthesis and the incorporation of fraudulent nucleotides into DNA trigger cellular stress responses that converge on apoptotic pathways. nih.gov

The primary mechanism of apoptosis induction by nucleoside analogs often involves the intrinsic or mitochondrial pathway. mdpi.com This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. This results in the loss of mitochondrial membrane integrity and the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. mdpi.com These events culminate in the activation of a cascade of caspases, the executioner enzymes of apoptosis, which dismantle the cell. While direct studies on apoptosis induction by this compound are not available, research on other nucleoside analogs provides a strong model for its potential action. For example, the balance between purine and pyrimidine nucleosides can influence adenosine-induced apoptosis in leukemia cells, suggesting that perturbations in nucleotide pools by analogs like this compound could be a trigger for apoptosis. nih.gov

Preclinical and in Vitro Biological Activity Spectrum

Anticancer Activity in Cell Line Panels

Inhibition of Proliferation in Specific Cancer Cell Lines (e.g., K562, HT-29, MCF-7)

No specific data on the inhibitory concentration (e.g., IC50 values) of 2'-C-beta-Methyl-4-deoxyuridine in the K562 (human myelogenous leukemia), HT-29 (human colon adenocarcinoma), or MCF-7 (human breast adenocarcinoma) cell lines have been published.

Research on structurally related compounds, such as 3'-C-methyladenosine, has shown activity against these cell lines, with IC50 values ranging from 11 to 38 μM nih.gov. However, these findings cannot be directly extrapolated to this compound due to differences in the sugar and base moieties.

Cytostatic vs. Cytotoxic Effects in Vitro

There is no available research that specifically differentiates between the cytostatic (inhibition of cell growth) and cytotoxic (cell-killing) effects of this compound in vitro. Studies on other deoxyuridine analogs, such as 5-Ethynyl-2′-deoxyuridine (EdU) and 5-Bromo-2'-deoxyuridine (B1667946) (BrdU), have shown that they can induce cytotoxicity and genotoxicity nih.gov. For instance, EdU treatment was found to be more cytotoxic than BrdU treatment in Chinese hamster ovary (CHO) cells nih.gov. Without direct experimental evidence, the precise nature of the cellular response to this compound remains uncharacterized.

Evaluation in Preclinical Animal Models (Pharmacodynamic Endpoints only)

No studies detailing the evaluation of this compound in preclinical animal models are present in the available literature. Consequently, there is no information regarding its pharmacodynamic endpoints, such as target modulation or downstream biomarker effects, in an in vivo setting.

Structure Activity Relationships Sar and Analogue Design

Impact of 2'-C-Methyl Stereochemistry and Branching

The stereochemistry and branching at the 2'-position of the sugar moiety have a profound impact on the biological activity of nucleoside analogues. The introduction of a methyl group at the 2'-position, particularly in the β-configuration, can significantly alter the conformational preferences of the sugar ring and its interaction with viral polymerases and cellular kinases.

For instance, 2'-C-methyl-adenosine has been identified as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase. nih.gov The presence of the 2'-C-methyl group preorganizes the sugar into a C3'-endo conformation, which is favored by RNA polymerases. nih.gov This conformational preference enhances the binding affinity of the nucleoside analogue to the viral polymerase, leading to more effective inhibition of viral replication. nih.govnih.gov

Furthermore, the branching at the 2'-position influences the metabolic stability of the nucleoside. While 2'-C-methyl-adenosine demonstrates consistent inhibitory potency across different cell lines, the activity of other 2'-substituted nucleosides, such as 2'-O-methyl-cytidine, can vary significantly depending on the metabolic properties of the cells. nih.gov This variability is often attributed to differences in the intracellular conversion of the nucleoside to its active triphosphate form. nih.gov

The "magic" methyl effect, where the addition of a methyl group at a specific position dramatically improves biological activity, is also observed in 2'-deoxy-2'-α-F-2'-β-C-methyl pyrimidine (B1678525) nucleotides. nih.gov This modification not only enhances silencing activity in siRNAs but also mitigates off-target effects. nih.gov The steric and conformational features of the C-methyl-containing sugar ring are thought to be the driving force behind these beneficial properties. nih.gov

Role of 4'-Position Modifications (e.g., 4'-Thio, 4'-Cyano, 4'-Fluoro)

Common 4'-modifications include the introduction of thio, cyano, and fluoro groups. These substitutions can have a significant impact on the stereoelectronic properties of the sugar ring, thereby affecting its conformation and interaction with target enzymes. nih.govnih.govnih.govrsc.orgnih.gov

The replacement of the 4'-oxygen with a sulfur atom (4'-thio substitution) leads to notable changes in the stereoelectronic properties of the nucleoside. nih.gov The gauche effect for [S-C-C-O] fragments is weaker compared to their 4'-oxo counterparts due to the lower electronegativity of sulfur. nih.gov This alteration in the gauche effect influences the pseudorotational equilibrium of the ribose moiety. nih.gov

Furthermore, the anomeric effect at the S4'-C1'-N9/1 linkage is weaker in 4'-thionucleosides compared to their 4'-oxo counterparts, particularly in pyrimidines. nih.gov These stereoelectronic changes can lead to a preference for a C3'-endo (North) sugar pucker in 4'-thioribonucleosides. nih.gov The incorporation of 4'-thio-U residues into RNA strands has been shown to enhance the thermal stability of duplexes with complementary RNA. nih.gov

Modifications at the 4'-position can significantly impact the susceptibility of nucleoside analogues to enzymatic recognition and degradation. For example, 4'-ethynyl and 4'-cyano substitutions in deoxyadenosine (B7792050) analogs have been shown to decrease their susceptibility to deamination by adenosine (B11128) deaminase (ADA). nih.govresearchgate.net This is attributed to steric hindrance at the active site of the enzyme. nih.govresearchgate.net

Similarly, 4'-thio modifications can confer resistance to nuclease degradation. nih.govnih.gov The incorporation of 4'-thio-2'-deoxyribonucleosides into DNA strands provides improved protection against endonucleolytic cleavage. nih.gov However, the effectiveness of these modifications can be context-dependent, with some 4'-modified nucleosides showing reduced activity against certain enzymes. nih.gov

The combination of 4'- and 2'-modifications can lead to synergistic effects. For instance, the combination of a 4'-thio modification with a 2'-fluoro group in arabinonucleotides has been explored to modulate the activity of siRNAs. nih.gov

Nucleobase Modifications and Their Biological Implications

In addition to sugar modifications, alterations to the nucleobase itself play a crucial role in the development of nucleoside analogues with improved therapeutic properties. frontiersin.org Modifications to the nucleobase can affect base pairing, stacking interactions, and recognition by viral and cellular enzymes. frontiersin.orgnih.gov

One common strategy involves the introduction of substituents at the C5 position of pyrimidine nucleosides. For example, 5-methoxymethyl-2'-deoxyuridine (B1208862) has shown antiviral activity, and its efficacy is related to the geometry and distance between the 5'-CH2OH and 3'-OH groups of the furanose ring, which are key for phosphorylation by viral kinases. nih.gov The introduction of halogens, such as in 5-fluorouracil (B62378) (5-FU), is a well-established approach in cancer chemotherapy. wikipedia.org

The design of "double-headed" nucleosides, where an additional nucleobase is attached to the primary nucleoside, represents a more complex but promising area of nucleobase modification. nih.govnih.govresearchgate.netacs.org These modifications can lead to novel base pairing interactions and have been shown to be well-tolerated in DNA duplexes, sometimes even increasing their stability through enhanced stacking interactions. nih.gov

The biological implications of nucleobase modifications are diverse. They can lead to compounds with antiviral, anticancer, and antimicrobial activities. nih.govresearchgate.netacs.orgnih.gov The specific biological effect is highly dependent on the nature of the modification and its interplay with the sugar moiety.

Sugar Ring Modifications and Conformation

Modifications to the sugar ring are a primary strategy to control its conformation. researchgate.netnih.govrsc.org For example, the introduction of an electronegative substituent at the C2' position, such as a fluoro or methoxy (B1213986) group, tends to favor the C3'-endo conformation, which is characteristic of A-form RNA. nih.govnih.gov This preorganization can enhance the binding affinity of the nucleoside to RNA-dependent enzymes. nih.gov

Conversely, other modifications can stabilize the C2'-endo conformation, which is more typical of B-form DNA. The interplay of various stereoelectronic effects, such as the gauche effect and the anomeric effect, governs the conformational preference of the sugar ring. nih.govresearchgate.net

The introduction of bulky substituents or the formation of bridged nucleic acids (BNAs), where a bridge connects two atoms of the sugar ring, can lock the conformation into a specific pucker, leading to enhanced stability and binding affinity. researchgate.net

Design of "Double-Headed" Nucleosides

"Double-headed" nucleosides are a class of modified nucleosides that feature an additional nucleobase or heterocyclic moiety attached to the primary nucleoside structure. nih.govresearchgate.netacs.org This design strategy offers a unique way to introduce additional recognition elements and modulate the properties of nucleic acids. nih.govnih.gov

The additional head can be attached at various positions, including the C5 position of the pyrimidine base or different positions on the sugar ring. nih.govnih.gov For instance, double-headed nucleosides have been synthesized where a second nucleobase is linked to the C2' position of an arabinonucleotide. acs.org

These modifications can have several interesting biological implications:

Enhanced Duplex Stability: Consecutive incorporation of double-headed monomers can increase the stability of DNA duplexes due to increased stacking interactions. nih.gov

Novel Base Pairing: Double-headed nucleosides can engage in non-canonical base pairing, such as reverse Watson-Crick pairing, using the additional nucleobase. acs.org

Antimicrobial and Antiviral Activity: Some double-headed nucleosides have shown promising activity against bacteria and viruses, including orthopox viruses. nih.govresearchgate.net

Modulation of Secondary Structures: They can be used to stabilize or induce significant conformational changes in nucleic acid secondary structures like three-way junctions. nih.gov

The design of double-headed nucleosides is a versatile approach that allows for the fine-tuning of the properties of nucleoside analogues for various therapeutic and biotechnological applications.

Interactive Data Tables

| Compound | Modification | Key Finding | Reference |

|---|---|---|---|

| 2'-C-methyl-adenosine | 2'-C-β-methyl group | Potent inhibitor of HCV NS5B polymerase; favors C3'-endo conformation. | nih.govnih.gov |

| 2'-O-methyl-cytidine | 2'-O-methyl group | Activity is dependent on cellular metabolism for conversion to active triphosphate form. | nih.gov |

| 2'-deoxy-2'-α-F-2'-β-C-methyl pyrimidine nucleotides | 2'-α-fluoro and 2'-β-methyl groups | Enhances siRNA silencing activity and mitigates off-target effects. | nih.gov |

| Modification | Effect | Example Compound | Reference |

|---|---|---|---|

| 4'-Thio | Alters stereoelectronics, can enhance thermal stability of RNA duplexes, and provides nuclease resistance. | 4'-thio-Uridine | nih.govnih.govrsc.org |

| 4'-Cyano | Stabilizes North (C3'-endo) sugar conformation and decreases susceptibility to deamination by ADA. | 4'-cyano-deoxyadenosine | nih.govresearchgate.net |

| 4'-Fluoro | Can steer sugar pucker towards C3'-endo conformation. | 2'-F,4'-OMe-araU | researchgate.net |

| 4'-Ethynyl | Stabilizes North (C3'-endo) sugar conformation and decreases susceptibility to deamination by ADA. | 4'-ethynyl-deoxyadenosine | nih.govresearchgate.net |

| Modification Type | Example | Biological Implication | Reference |

|---|---|---|---|

| C5-substitution (Pyrimidine) | 5-methoxymethyl-2'-deoxyuridine | Antiviral activity dependent on phosphorylation by viral kinases. | nih.gov |

| Halogenation | 5-fluorouracil (5-FU) | Anticancer activity. | wikipedia.org |

| Double-headed nucleoside | Thymine attached to C5 of 2'-deoxyuridine | Increased duplex stability, potential for novel base pairing. | nih.govnih.gov |

Fluorination Effects on Nucleoside Activity and Stability

The strategic incorporation of fluorine into nucleoside analogues is a cornerstone of modern medicinal chemistry, significantly influencing their biological activity and metabolic stability. mdpi.comnih.gov Fluorine's unique properties—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—allow it to serve as a bioisostere for hydrogen or a hydroxyl group, thereby altering the electronic, steric, and pharmacokinetic properties of the parent molecule. oup.comnih.gov This modification strategy has been pivotal in the development of potent antiviral and anticancer agents by enhancing metabolic resistance and modulating interactions with target enzymes. mdpi.comnih.gov

The introduction of a fluorine atom can prolong a drug's activity and improve its metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage. nih.gov Furthermore, replacing a hydroxyl group with fluorine can increase the chemical stability of the glycosidic bond, particularly in acidic environments, which is a critical factor for the therapeutic viability of nucleoside drugs. nih.gov

Impact of 2'-Fluorination

Fluorination at the 2'-position of the sugar moiety is a well-explored strategy that profoundly affects the nucleoside's conformation and stability.

Enhanced Stability : Substituting the 2'-hydroxyl group with fluorine can protect the glycosidic bond from enzymatic cleavage, a common pathway for nucleoside degradation. oup.comnih.gov This increased stability against nucleases enhances the drug's half-life and bioavailability. oup.com

Conformational Control : The highly electronegative fluorine atom at the 2'-position significantly influences the sugar's pucker conformation. oup.com For instance, 2'-fluorination, often in combination with a 2'-C-methyl group, tends to favor a C3'-endo (North) conformation, which mimics the geometry of ribonucleosides. nih.gov This conformational preorganization can lead to enhanced binding affinity for RNA-dependent viral polymerases. nih.gov

Synergy with 2'-C-Methylation : The combination of a 2'-fluoro and a 2'-C-methyl group on the sugar ring has proven to be exceptionally effective, particularly in the development of inhibitors for the Hepatitis C virus (HCV) NS5B polymerase. mdpi.comnih.gov In these dual-modified nucleosides, the 2'-C-methyl group often acts as a chain terminator of viral RNA synthesis, while the 2'-fluoro group enhances stability and binding. nih.govnih.gov The celebrated anti-HCV drug Sofosbuvir is a prime example, featuring a 2'-α-fluoro-β-methyl substitution on its uridine (B1682114) sugar moiety. nih.gov Research into various 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides has shown that while the nucleosides themselves may have modest anti-HCV activity, their 5'-triphosphate forms can be potent inhibitors of the viral polymerase. nih.govnih.gov This indicates that the fluorinated scaffold is effective, but cellular phosphorylation can be a limiting factor for the parent nucleoside's activity. nih.gov

Impact of 4'-Fluorination

While 2'-modifications are more common, fluorination at the 4'-position of the ribose ring also represents an important area of research, inspired by the discovery of the naturally occurring 4'-fluoro-nucleoside, Nucleocidin. rsc.orgrsc.orgnih.gov

Biological Activity : The introduction of a 4'-fluorine atom alters the sugar conformation and can confer potent biological activity. rsc.org For example, the 5'-O-triphosphate of 4′-fluoro-uridine was demonstrated to be an effective inhibitor of the HCV NS5B polymerase with an IC₅₀ of 2 µM. rsc.org This highlights that modifying positions other than 2' can also yield powerful enzyme inhibitors.

Impact of Fluorination on the Nucleobase

Fluorination is not restricted to the sugar moiety; modifying the nucleobase is also a classic and effective strategy.

Mechanism of Action : The archetypal example is 5-fluorouracil (5-FU), an anticancer drug where fluorine is placed at the C5 position of the uracil (B121893) ring. wikipedia.org 5-FU functions as a thymidylate synthase inhibitor, blocking the synthesis of thymidylate (dTMP), which is essential for DNA replication and repair, thereby inducing cell death in rapidly dividing cancer cells. wikipedia.org The substitution of hydrogen with fluorine at this position is critical to its mechanism of action. wikipedia.orgru.nl

The following table summarizes the antiviral activity of selected fluorinated nucleoside analogues, demonstrating the impact of these structural modifications.

| Compound/Analogue | Target Virus | Activity Measurement | Result | Reference |

| 2'-deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridine (ProTide form) | HCV | EC₅₀ | 2.99 µM | nih.gov |

| 2'-deoxy-2'-fluorocytidine (2'-FdC) | HCV | EC₉₀ | 5.0 µM | oup.com |

| 7-carbomethoxyvinyl substituted α-form of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleoside | HIV-1 | EC₅₀ | 0.71 ± 0.25 µM | nih.gov |

| 4′-fluoro-uridine,5′-O-triphosphate | HCV (NS5B) | IC₅₀ | 2 µM | rsc.org |

Mechanisms of Resistance and Metabolic Stability

Viral Resistance Mutations (e.g., HCV NS5B)

The primary target for many nucleoside analogs, including those with a 2'-C-methyl modification, is the viral RNA-dependent RNA polymerase. In the case of the Hepatitis C Virus (HCV), this enzyme is known as NS5B polymerase. nih.govnih.gov The development of resistance to nucleoside inhibitors often involves specific amino acid substitutions in the polymerase that reduce the efficiency of the drug's incorporation into the growing viral RNA chain.

A key resistance-associated substitution (RAS) that has been identified for 2'-C-methyl nucleoside inhibitors is the S282T mutation in the HCV NS5B polymerase. nih.govnih.gov This substitution, a change from serine to threonine at position 282, has been observed in patients experiencing viral breakthrough while on therapies involving related compounds like mericitabine (B1676298) (a 2'-deoxy-2'-fluoro-2'-C-methylcytidine prodrug). nih.gov The S282T mutation confers resistance by sterically hindering the binding of the nucleoside analog triphosphate to the polymerase's active site. While this mutation can reduce the replicative capacity of the virus, its presence can lead to treatment failure. nih.gov

Interestingly, some modified nucleosides show no apparent cross-resistance with others. For instance, 2'-deoxy-4'-azido nucleoside analogs have been shown to be potent inhibitors of HCV polymerases that contain the S282T point mutation, suggesting they retain activity against viral strains resistant to 2'-C-methyl nucleosides. semanticscholar.org The detection of RASs is a critical component of managing antiviral therapy, as their presence can impact treatment outcomes. mayocliniclabs.comhcvguidelines.orgyoutube.com

| Mutation | Associated Virus/Enzyme | Effect on Drug Susceptibility | Reference |

| S282T | Hepatitis C Virus (HCV) NS5B | Confers resistance to 2'-C-methyl nucleoside inhibitors by impeding binding to the polymerase active site. | nih.govnih.gov |

| L159F/L320F | Hepatitis C Virus (HCV) NS5B | Double mutant identified in a patient that confers low-level resistance to mericitabine. | nih.gov |

| NS3 R155K | Hepatitis C Virus (HCV) NS3 Protease | Associated with resistance to protease inhibitors like danoprevir, sometimes observed concurrently with NS5B mutations. | nih.gov |

Host Enzyme-Mediated Inactivation (e.g., Nucleoside Phosphorylase Resistance)

Once administered, nucleoside analogs are subject to metabolism by host enzymes, which can either activate or inactivate them. A key pathway for the catabolism of nucleosides is phosphorolysis, catalyzed by nucleoside phosphorylases (NPs). nih.gov These enzymes cleave the glycosidic bond between the nucleobase and the sugar moiety, rendering the drug inactive.

A significant advantage of many modified nucleosides, including those with a 2'-C-methyl group, is their inherent resistance to degradation by host nucleoside phosphorylases. The structural modification at the 2' position of the sugar ring sterically hinders the enzyme's access to the glycosidic bond. This resistance to enzymatic cleavage prevents premature inactivation, thereby increasing the intracellular half-life of the nucleoside analog and allowing for more efficient conversion to its active triphosphate form. This characteristic is a crucial factor in the design of effective nucleoside drugs. Resistance of a parasite to a nucleoside phosphorylase inhibitor has been shown to involve gene amplification and mutations in the target enzyme itself, highlighting the essential role of this enzyme in purine (B94841) salvage pathways. nih.gov

Strategies to Overcome Resistance (e.g., Prodrugs)

To overcome challenges such as viral resistance and to enhance the therapeutic profile of nucleoside analogs, various strategies have been developed, with the prodrug approach being one of the most successful. Nucleoside analogs must be converted into their 5'-triphosphate form within the host cell to exert their antiviral activity. This multi-step phosphorylation is often inefficient, particularly the initial step catalyzed by a nucleoside kinase.

Prodrugs are designed to bypass this rate-limiting initial phosphorylation. nih.govnih.gov The phosphoramidate (B1195095) prodrug (ProTide) technology is a prominent example. nih.govmdpi.com In this approach, a phosphate (B84403) group, masked with an amino acid ester and an aryl group, is attached to the 5'-hydroxyl of the nucleoside. This lipophilic moiety enhances cell membrane permeability. Once inside the cell, the prodrug is metabolically cleaved to release the 5'-monophosphate form of the drug, which is then readily converted to the active triphosphate.

This strategy has been successfully applied to 2'-C-methyl nucleosides. Sofosbuvir (PSI-7977), a highly effective anti-HCV agent, is a phosphoramidate prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine analog. nih.govmdpi.com This approach has also been explored for 2'-C-methylcytidine and 2'-C-methyl-4'-azido pyrimidine (B1678525) nucleosides, converting otherwise inactive or modestly active nucleosides into potent antiviral compounds. nih.govnih.govnih.gov

| Prodrug Strategy | Mechanism of Action | Advantage | Example Compound(s) |

| Phosphoramidate (ProTide) | Delivers the 5'-monophosphate form of the nucleoside analog directly into the cell. | Bypasses inefficient initial phosphorylation, increases intracellular concentration of the active triphosphate. | Sofosbuvir (PSI-7977), various 2'-C-methylcytidine prodrugs. nih.govnih.gov |

| Cyclic Phosphoramidates | A monophosphate prodrug approach using a cyclic phosphoramidate structure. | Efficiently converted to the active triphosphate in human hepatocytes. | Investigated for 2'-C-methylcytidine. nih.gov |

| Ester Prodrugs | Ester groups are attached to the parent drug to improve oral bioavailability and are later cleaved by host esterases. | Can improve exposure of the parent drug upon oral administration. | Balapiravir (a tri-isobutyrate ester prodrug of 4'-azidocytidine). researchgate.net |

Stability in Biological Media

The stability of modified nucleosides can also be assessed in cellular or subcellular systems, such as liver microsomes, which contain metabolic enzymes. researchgate.net For instance, studies with other compounds have shown that incubation with liver microsomal fractions can reveal the metabolic fate of a drug, identifying major metabolites. researchgate.net The introduction of modifications like a 4'-C-α-aminoethoxy group has been shown to provide robust nuclease stability. nih.gov Furthermore, the use of prodrug moieties, such as the bis(4-acetyloxybenzyl) 5'-monophosphate of 4-thiouridine, can be well tolerated by cells and lead to efficient incorporation into nascent RNA, indicating sufficient stability and bioavailability. rsc.org

Computational and Biophysical Characterization

Molecular Docking and Ligand-Enzyme Binding Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes of nucleoside analogues within the active sites of enzymes.

While specific molecular docking studies for 2'-C-beta-Methyl-4-deoxyuridine are not extensively documented in publicly available literature, the principles of such studies can be inferred from research on analogous compounds. For instance, docking studies of various nucleoside inhibitors with viral polymerases or cellular kinases are common. These simulations typically involve preparing the three-dimensional structures of both the ligand (the nucleoside analogue) and the receptor (the enzyme). The ligand is then placed into the binding site of the receptor, and various conformations are sampled to identify the one with the most favorable binding energy.

Key interactions that are often analyzed in these studies include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the nucleoside analogue and the amino acid residues of the enzyme's active site. For example, in the case of polymerase inhibitors, docking would assess the interactions of the modified sugar and the nucleobase with residues in the nucleotide-binding pocket, providing a rationale for the compound's inhibitory activity. The binding affinity is often expressed as a binding energy value (e.g., in kJ/mol or kcal/mol), with lower values indicating a more stable complex nih.gov.

Table 1: Representative Binding Energies from Molecular Docking of Nucleoside Analogues

| Compound/Analogue | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |

| Ellipticine (analogue) | α-Topoisomerase II | -7.91 | - |

| AS119 (δ-Carboline deriv.) | α-Topoisomerase II | -9.07 | 308PHE, 310GLN, 357LYS |

Note: Data presented is for analogous compounds to illustrate typical findings in molecular docking studies. Specific data for this compound is not available.

Molecular Dynamics (MD) Simulations of Interactions with Biological Targets

These simulations can also elucidate the role of solvent molecules in the binding process and calculate thermodynamic parameters like binding free energy, which can be compared with experimental data. The stability of crucial hydrogen bonds and the conformational flexibility of both the ligand and the protein can be monitored throughout the simulation, offering a more comprehensive picture than static docking models nih.govrsc.org.

Conformational Analysis of this compound and Analogues

The biological activity of nucleoside analogues is profoundly influenced by the conformation of the furanose ring, which is typically described as being in either a North (C3'-endo) or South (C2'-endo) pucker conformation. The 2'-C-beta-methyl modification is known to have a significant impact on this conformational preference.

Studies on related 2'-C-methylated nucleosides have shown that the steric bulk of the methyl group at the 2' position generally disfavors the C2'-endo conformation and pushes the equilibrium towards a C3'-endo or a more Northern-type pucker. This is due to steric clashes between the 2'-methyl group and the 5'-hydroxymethyl group or the nucleobase in the anti-conformation nih.gov. In some cases, an unusual East region conformation of the sugar moiety has been observed, which is attributed to steric repulsion from the methyl group nih.gov.

Table 2: Conformational Preferences of Modified Nucleosides

| Modification | Predominant Sugar Pucker | Methodology |

| 2'-C-methyl | North (C3'-endo) or East | MD calculations, NMR |

| 3'-C-methyl (in 2'-deoxythymidine) | C2'-endo-C1'-exo | X-ray crystallography |

| 4'-thio | Varies (influenced by other substituents) | NMR, ab initio MO study |

Thermodynamic and Kinetic Studies of Enzymatic Processes

Thermodynamic and kinetic studies are essential for quantifying the inhibitory potency of nucleoside analogues and understanding their mechanism of action. These studies typically involve measuring key parameters such as the Michaelis constant (Kₘ), the catalytic rate constant (kcat), and the inhibition constant (Ki).

For many nucleoside analogues to be active, they must first be phosphorylated to their triphosphate form by cellular kinases. The triphosphate then acts as a competitive inhibitor or a substrate for a polymerase. Kinetic studies on the triphosphate forms of 2'-C-methylated nucleosides have shown that they are potent inhibitors of viral RNA-dependent RNA polymerases, such as the one from Hepatitis C virus (HCV) nih.gov.

For example, the triphosphate of 2'-C-methyladenosine has been shown to be a competitive inhibitor of HCV NS5B polymerase with a Kᵢ value in the low micromolar range. Incorporation of the monophosphate of these analogues into the growing RNA chain leads to chain termination, as the 2'-C-methyl group sterically hinders the formation of the subsequent phosphodiester bond. Studies on 3'-C-methyl-2'-deoxythymidine 5'-triphosphate revealed it to be a competitive inhibitor with respect to dTTP for several DNA polymerases, including HIV-1 reverse transcriptase, though it was not incorporated into the DNA chain nih.gov.

Table 3: Kinetic Parameters for the Inhibition of Polymerases by Triphosphates of 2'-C-Methylated Nucleoside Analogues

| Inhibitor (Triphosphate form) | Target Enzyme | Kᵢ (μM) | Mechanism of Inhibition |

| 2'-C-Methyladenosine-TP | HCV NS5B Polymerase | 1.5 | Competitive inhibitor, Chain terminator |

| 2'-C-Methylcytidine-TP | HCV NS5B Polymerase | 1.6 | Competitive inhibitor, Chain terminator |

| PSI-6130-TP | HCV NS5B Polymerase | 4.3 | Competitive inhibitor, Chain terminator |

| 3'-C-Methyl-2'-deoxythymidine-TP | HIV-1 Reverse Transcriptase | Competitive | Competitive inhibitor |

Note: The data presented is for analogues of this compound. Kᵢ represents the inhibition constant.

Future Research Directions and Unresolved Questions

Exploration of Broader Spectrum Activity in Novel Pathogen Models

A primary objective for future research is to systematically evaluate the activity of 2'-C-beta-methyl-4-deoxyuridine and its derivatives against a wider array of viruses. While initial studies have centered on pathogens like the Hepatitis C virus (HCV), there is a compelling need to investigate their efficacy in the context of other significant viral threats. mdpi.comresearchgate.net The structural modifications at the 2' and 4' positions of the ribose sugar are critical determinants of antiviral specificity and potency.

Recent research has already begun to probe the potential of related 4'-substituted nucleoside analogues against a diverse panel of RNA viruses, including SARS-CoV-2, influenza A/B viruses, and norovirus. mdpi.com For instance, the development of 4'-thionucleosides, a novel chemotype, has shown activity in the HCV replicon assay, inviting further investigation into their broader antiviral profile. nih.gov The exploration of these compounds in various pathogen models is crucial for identifying new therapeutic opportunities and understanding the structural requirements for broad-spectrum antiviral activity.

| Analogue Type | Targeted Pathogen(s) | Key Research Finding |

| 4'-Substituted Carbocyclic Analogues | SARS-CoV-2, Influenza A/B, Norovirus | Designed to combine features of 4'-modified and carbocyclic nucleosides for broad-spectrum potential. mdpi.com |

| 2'-Deoxy-2'-fluoro-2'-C-methyl-4'-thionucleosides | Hepatitis C Virus (HCV) | ProTide prodrug form showed an EC50 of 2.99 μM, though a 100-fold drop in activity compared to its furanose oxygen counterpart (Sofosbuvir) was observed. nih.gov |

| 2'-C-Methyl-4'-thionucleoside Prodrugs | Flaviviridae family (including HCV) | Anti-HCV activities ranged from single-digit micromolar to over 200 μM, with potency influenced by the sugar ring geometry. mdpi.com |

Advanced Synthetic Methodologies for Complex Analogues and Prodrugs

The synthesis of structurally complex nucleoside analogues remains a significant challenge. Developing more efficient, stereoselective, and scalable synthetic routes is paramount for the exploration of a wider chemical space and for the eventual large-scale production of drug candidates. Current methods can be lengthy and complex; for example, the synthesis of 4'-substituted carbocyclic uracil (B121893) derivatives required 19 to 22 steps. mdpi.com Similarly, the creation of a per-acetylated 2-C-methyl-4-thio-d-ribose intermediate involved a 10-step sequence. mdpi.comresearchgate.net

Future efforts will likely focus on novel catalytic methods, flow chemistry, and enzymatic synthesis to streamline these processes. A key area of development is the refinement of prodrug strategies. The ProTide technology, which delivers a monophosphate version of the nucleoside into the cell, has been instrumental in the success of drugs like Sofosbuvir. mdpi.comnih.gov Research into new prodrug moieties, such as unprecedented cyclic phosphoramidates, aims to improve cellular uptake, metabolic stability, and the efficient conversion to the active triphosphate form in target cells. nih.gov

Deeper Elucidation of Selectivity Mechanisms for Viral vs. Host Enzymes

A hallmark of successful nucleoside analogue antivirals is their ability to selectively target viral polymerases over host DNA and RNA polymerases, thereby minimizing toxicity. The 2'-C-methyl group is a key determinant of this selectivity, particularly for the HCV NS5B RNA-dependent RNA polymerase (RdRp). mdpi.comnih.gov It is understood that this modification acts as a non-obligate chain terminator; after incorporation into the growing viral RNA chain, the steric bulk of the methyl group is thought to prevent the proper binding and alignment of the subsequent nucleotide. nih.gov

However, the precise molecular mechanism is still a subject of investigation. Recent studies using solution-state NMR spectroscopy on poliovirus RdRp suggest that the incorporation of a 2'-C-methyl nucleotide does not prevent the binding of the next incoming nucleoside triphosphate (NTP) but rather blocks the closure of the enzyme's active site, which is a necessary conformational change for catalysis. nih.govnih.gov Future research, employing advanced structural biology techniques like cryo-electron microscopy and sophisticated computational modeling, is needed to fully dissect these interactions. nih.gov A deeper understanding of the structural basis for selectivity will guide the design of next-generation inhibitors with even greater specificity and reduced potential for off-target effects.

| Enzyme | Proposed Mechanism of Inhibition by 2'-C-Methyl Analogues | Supporting Evidence/Model System |

| Viral RNA-dependent RNA Polymerase (RdRp) | Prevents active site closure upon binding of the next NTP, halting further RNA extension. nih.govnih.gov | Solution-state NMR studies with poliovirus RdRp. nih.govnih.gov |

| Viral RdRp (HCV NS5B) | Steric clash from the 2'-methyl group prevents the binding of the subsequent nucleotide (non-obligate chain termination). nih.gov | Initial modeling studies and replicon assays. nih.gov |

| Host Polymerases | The 2'-methyl group confers selectivity, leading to poor inhibition of host enzymes. mdpi.com | Comparative activity assays. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Design

ML algorithms can be trained on existing data of RNA-small molecule interactions to predict the binding affinity and specificity of new compounds. nih.gov This data-driven approach can help prioritize synthetic efforts on candidates with the highest probability of success. As more structural and activity data for nucleoside analogues become available, the predictive power of these models will continue to improve, making AI and ML indispensable tools in the future design of antivirals based on the this compound scaffold. nih.govmdpi.com

Fundamental Biochemical Studies on Cellular Metabolism of Nucleoside Analogues

The therapeutic efficacy of a nucleoside analogue is critically dependent on its cellular metabolism. For these compounds to be active, they must be transported into the cell and sequentially phosphorylated by host or viral kinases to their active triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for incorporation by the viral polymerase. mdpi.com

Unresolved questions remain regarding the metabolic pathways of this compound and its derivatives. Understanding which cellular kinases are responsible for the phosphorylation cascade is crucial. For example, while some analogues are readily converted to their active triphosphate form in human hepatocytes, the efficiency of this process can vary significantly between different derivatives. nih.govnih.gov Furthermore, the catabolism, or breakdown, of these compounds can influence their half-life and potential for toxicity. Enzymes such as dihydropyrimidine (B8664642) dehydrogenase (DPD), which metabolizes fluoropyrimidines like 5-fluorouracil (B62378), highlight the importance of understanding the complete metabolic fate of these analogues. wikipedia.org Future studies should focus on identifying the specific enzymes involved in both the activation and degradation of these compounds to better predict their pharmacological profiles.

Development of Novel Research Tools Utilizing this compound Scaffolds

Beyond their direct therapeutic potential, nucleoside analogues like this compound can be chemically modified to serve as powerful research tools. By incorporating fluorescent tags, biotin (B1667282) labels, or photo-crosslinking groups, these scaffolds can be transformed into molecular probes to investigate complex biological processes.

For instance, fluorescently modified nucleoside analogues can be used to visualize viral replication in real-time within living cells or to study the kinetics of viral polymerase activity in high-throughput screening assays. mdpi.com Analogues like 5-bromo-2'-deoxyuridine (B1667946) have been used to study and induce the activity of specific enzymes, demonstrating the potential for these compounds to modulate cellular processes for research purposes. wikipedia.org The development of such tools derived from the this compound framework could provide invaluable insights into the mechanisms of viral replication, the interactions between viral and host proteins, and the cellular pathways involved in nucleoside metabolism.

Q & A

Q. What are the standard synthetic routes for 2'-C-beta-Methyl-4-deoxyuridine, and how is its purity validated?

Methodological Answer:

- Synthesis : Common approaches involve nucleoside modification via glycosylation or enzymatic methods. For example, the 2'-C-methyl group can be introduced using a protected uridine derivative and methylating agents under anhydrous conditions .

- Purification : Column chromatography (e.g., silica gel, reverse-phase HPLC) is typically employed. Solvent systems (e.g., EtOAc/hexane gradients) should be optimized to resolve closely eluting impurities.

- Purity Validation : Purity ≥95% is confirmed via HPLC (C18 column, UV detection at 260 nm) and ¹H/¹³C NMR. For reproducibility, include retention times, solvent systems, and spectral peaks in supplementary data .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆ or CDCl₃) identifies methyl group protons (δ ~1.2–1.5 ppm) and sugar moiety protons. 2D NMR (COSY, HSQC) resolves stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ ion). Electrospray ionization (ESI) is preferred for polar nucleosides.

- X-ray Crystallography : Optional for absolute configuration confirmation but requires high-quality single crystals .

Q. How do researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design : Incubate the compound in buffers (pH 2–9) at 25°C and 37°C. Sample aliquots are analyzed at intervals (0, 24, 48 hrs) via HPLC.

- Degradation Metrics : Quantify parent compound loss and degradation products. Use Arrhenius plots to predict shelf-life at room temperature.

- Reporting Standards : Include raw chromatograms, degradation rate constants, and statistical error margins in supplementary files .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Orthogonal Assays : Compare results from enzymatic inhibition assays (e.g., viral polymerase IC₅₀) with cell-based antiviral activity (e.g., plaque reduction). Discrepancies may arise from cell permeability or off-target effects .

- Replication Studies : Repeat experiments under identical conditions (buffer, temperature, cell lines). Use standardized positive controls (e.g., ribavirin for antiviral studies).

- Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent choice affecting solubility) .

Q. What experimental design considerations are critical for in vivo studies involving this compound?

Methodological Answer:

- Dose Optimization : Conduct pharmacokinetic (PK) studies to determine bioavailability and half-life. Use LC-MS/MS for plasma concentration monitoring.

- Control Groups : Include vehicle controls and structurally similar analogs (e.g., 2'-C-ethyl derivatives) to isolate methyl group effects.

- Ethical Reporting : Adhere to ARRIVE guidelines for animal studies, detailing sample size justification and humane endpoints .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

Methodological Answer:

- Docking Simulations : Use software like AutoDock Vina to predict binding modes with viral polymerases. Validate with mutagenesis studies targeting predicted interaction sites.

- MD Simulations : Perform 100-ns molecular dynamics runs to assess conformational stability in solvated systems. Compare free energy landscapes with wild-type substrates.

- Data Integration : Cross-reference simulation data with experimental kinetics (e.g., kcat/KM values) to refine models .